Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate
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Overview
Description
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate and an appropriate amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-6,7-dihydro-5H-isoquinoline-5-carboxylate
- Tert-butyl 5-amino-7,8-dihydro-6H-quinoline-5-carboxylate
- Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-4-carboxylate
Uniqueness
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)14(15)7-4-5-10-9-16-8-6-11(10)14/h6,8-9H,4-5,7,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWWSJDJIUYGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC2=C1C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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